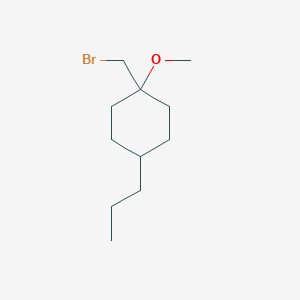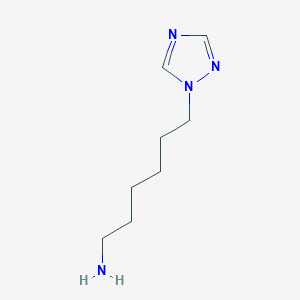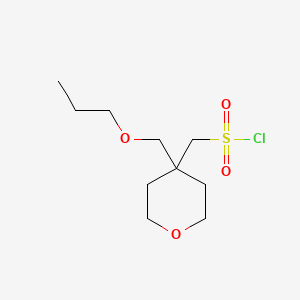
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide is a chiral compound with significant importance in various scientific fields It is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 4-acetamidophenol.
Hydroxyethylation: The phenyl ring undergoes hydroxyethylation using ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (S)-enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of (S)-N-(4-(1-Oxoethyl)phenyl)acetamide.
Reduction: Formation of (S)-N-(4-(1-Hydroxyethyl)phenyl)amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
®-N-(4-(1-Hydroxyethyl)phenyl)acetamide: The enantiomer of the compound with different stereochemistry.
N-(4-Hydroxyphenyl)acetamide: Lacks the hydroxyethyl group.
N-(4-(1-Hydroxyethyl)phenyl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
(S)-N-(4-(1-Hydroxyethyl)phenyl)acetamide is unique due to its specific chiral configuration and the presence of both hydroxyethyl and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and drug development.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
N-[4-[(1S)-1-hydroxyethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)/t7-/m0/s1 |
InChIキー |
AXSFXIYXBDIWQK-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)NC(=O)C)O |
正規SMILES |
CC(C1=CC=C(C=C1)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



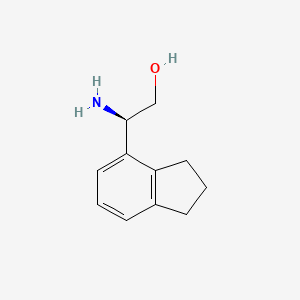
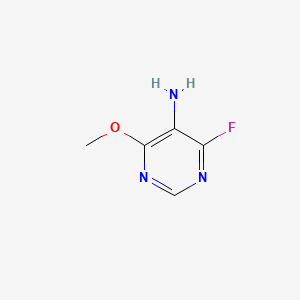
![[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine](/img/structure/B15325181.png)
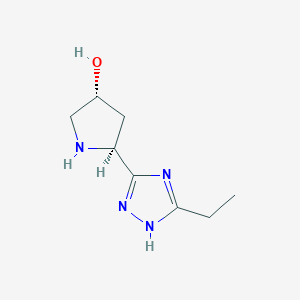

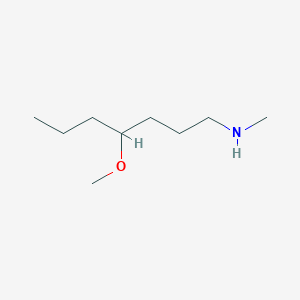
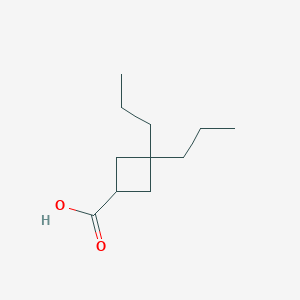
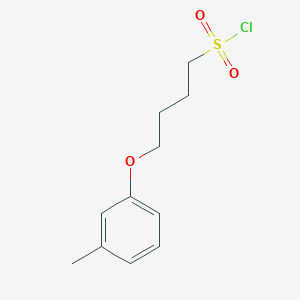

![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)
